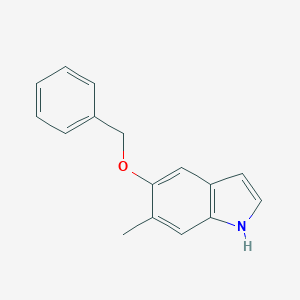

5-(Benzyloxy)-6-methyl-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-methyl-5-phenylmethoxy-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO/c1-12-9-15-14(7-8-17-15)10-16(12)18-11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQATFQWJJNYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646652 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19500-00-6 | |

| Record name | 5-(Benzyloxy)-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 5 Benzyloxy 6 Methyl 1h Indole

Retrosynthetic Disconnection Strategies for the 5-(Benzyloxy)-6-methyl-1H-indole Scaffold

A retrosynthetic analysis of 5-(benzyloxy)-6-methyl-1H-indole reveals several potential bond disconnections, leading to various synthetic strategies. The most common disconnections focus on the formation of the pyrrole (B145914) ring onto a pre-functionalized benzene (B151609) core.

Key Retrosynthetic Disconnections:

C4-C3 and N1-C2 Disconnection (Fischer, Leimgruber-Batcho, Reissert): This is the most prevalent approach, involving the cyclization of a suitably substituted aniline (B41778) or nitroarene derivative. For the Fischer indole (B1671886) synthesis, this translates to disconnecting the molecule to a substituted phenylhydrazine (B124118) and an appropriate carbonyl compound. For the Leimgruber-Batcho and Reissert syntheses, the disconnection leads back to a substituted o-nitrotoluene.

C2-C3 and C7a-N1 Disconnection (Larock): This strategy involves the palladium-catalyzed annulation of a substituted o-haloaniline with an alkyne. This approach offers a convergent route to the indole nucleus.

Modern Palladium-Catalyzed Cross-Coupling Strategies: More recent methods might involve C-H activation or other cross-coupling reactions to form key bonds in the final stages of the synthesis.

These primary disconnections pave the way for the application of several well-established and contemporary named reactions in indole synthesis.

Classical and Established Indole Synthetic Pathways Applicable to 5-(Benzyloxy)-6-methyl-1H-indole Precursors

Several classical methods for indole synthesis can be adapted for the preparation of 5-(benzyloxy)-6-methyl-1H-indole. These methods have been the bedrock of indole chemistry for over a century and offer reliable, albeit sometimes harsh, conditions for the construction of the indole core.

Adaptations of the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. nih.govwikipedia.org For the synthesis of 5-(benzyloxy)-6-methyl-1H-indole, the logical starting materials would be (4-(benzyloxy)-3-methylphenyl)hydrazine and a suitable two-carbon synthon, such as acetaldehyde (B116499) or a derivative thereof.

The general mechanism involves the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step), followed by the loss of ammonia (B1221849) to yield the aromatic indole. wikipedia.org

Plausible Synthetic Route using Fischer Indole Synthesis:

Preparation of (4-(benzyloxy)-3-methylphenyl)hydrazine: This key intermediate can be synthesized from 4-(benzyloxy)-3-methylaniline (B8808715) via diazotization followed by reduction.

Condensation and Cyclization: The prepared hydrazine (B178648) would be reacted with acetaldehyde or a protected form like acetaldehyde dimethyl acetal (B89532) in the presence of an acid catalyst such as polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

A patent for a structurally related compound, 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, demonstrates the feasibility of this approach. The synthesis was achieved by reacting 4-benzyloxy phenyl hydrazine hydrochloride with 4-benzyloxy propiophenone (B1677668) in ethanol, with acetic acid or aluminum chloride as a catalyst, affording the product in high yields. google.com

Table 1: Exemplary Conditions for Fischer Indole Synthesis of a Related Compound

| Reactants | Catalyst/Solvent | Temperature | Yield | Reference |

| 4-Benzyloxy phenyl hydrazine HCl, 4-Benzyloxy propiophenone | Acetic acid / Ethanol | Reflux | 94% | google.com |

| 4-Benzyloxy phenyl hydrazine HCl, 4-Benzyloxy propiophenone | Aluminum chloride / Ethanol | Reflux | 90% | google.com |

| 4-Benzyloxy phenyl hydrazine HCl, 4-Benzyloxy propiophenone | Toluene | Reflux | 60% | google.com |

This table presents data for the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a structurally analogous compound.

Considerations for Reissert Indole Synthesis Protocols

The Reissert indole synthesis provides a pathway to indoles starting from an o-nitrotoluene derivative. tandfonline.com This method involves the condensation of the o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a strong base, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester.

For the synthesis of 5-(benzyloxy)-6-methyl-1H-indole, the required starting material would be 4-(benzyloxy)-1-methyl-2-nitrobenzene.

General Steps for Reissert Synthesis:

Condensation: Reaction of 4-(benzyloxy)-1-methyl-2-nitrobenzene with diethyl oxalate using a base like sodium ethoxide.

Reductive Cyclization: The intermediate ester is then reduced and cyclized, typically using zinc in acetic acid or catalytic hydrogenation.

Modifications of the Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.org This method is known for its versatility and tolerance of various functional groups. wikipedia.org

To apply this to 5-(benzyloxy)-6-methyl-1H-indole, a suitable starting material would be 2-iodo-4-(benzyloxy)-5-methylaniline. The choice of the alkyne partner would determine the substituents at the 2- and 3-positions of the indole. For the parent 5-(benzyloxy)-6-methyl-1H-indole, a protected acetylene (B1199291) equivalent would be necessary, which can be subsequently removed.

Key Features of the Larock Indole Synthesis:

Catalyst: Typically a palladium(II) salt like Pd(OAc)₂.

Ligands: Often performed without a phosphine (B1218219) ligand, but their addition can sometimes be beneficial.

Base: Carbonates such as K₂CO₃ or Na₂CO₃ are commonly used.

Additives: Chloride salts like LiCl can enhance the reaction rate and yield. wikipedia.org

The regioselectivity of the Larock synthesis is a crucial aspect, with the larger substituent of an unsymmetrical alkyne generally ending up at the C2 position of the indole.

Leimgruber-Batcho Indole Synthesis Approaches

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step procedure that has become a popular alternative to the Fischer synthesis. wikipedia.org It begins with the reaction of an o-nitrotoluene with a formamide (B127407) acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine. This intermediate is then reductively cyclized to the indole. wikipedia.org

The synthesis of 5-(benzyloxy)-6-methyl-1H-indole via this method would start from 4-(benzyloxy)-1-methyl-2-nitrobenzene.

Steps in the Leimgruber-Batcho Synthesis:

Enamine Formation: The o-nitrotoluene is reacted with DMF-DMA, often with the addition of a secondary amine like pyrrolidine (B122466) to facilitate the reaction.

Reductive Cyclization: The resulting nitroenamine is then reduced. Common reducing agents include Raney nickel with hydrazine, palladium on carbon with hydrogen, or tin(II) chloride. wikipedia.org

The Organic Syntheses procedure for the preparation of 4-benzyloxyindole (B23222) provides a well-documented example of the Leimgruber-Batcho methodology applied to a benzyloxy-substituted indole. orgsyn.org

Table 2: Leimgruber-Batcho Synthesis of 4-Benzyloxyindole

| Step | Reagents | Solvent | Conditions | Yield | Reference |

| Benzylation | 2-Methyl-3-nitrophenol, Benzyl (B1604629) chloride, K₂CO₃ | DMF | 90°C, 3 hr | 90% | orgsyn.org |

| Enamine Formation | 6-Benzyloxy-2-nitrotoluene, DMF-DMA, Pyrrolidine | DMF | Reflux (110°C), 3 hr | 95% | orgsyn.org |

| Reductive Cyclization | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene, Ra-Ni, Hydrazine | THF/MeOH | 45-50°C | - | orgsyn.org |

This table details the synthesis of the related compound 4-benzyloxyindole.

Modern and Advanced Strategies for the Construction of 5-(Benzyloxy)-6-methyl-1H-indole

Modern synthetic chemistry has introduced a plethora of new methods for indole synthesis, many of which rely on transition-metal catalysis. These methods often offer milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium-Catalyzed Reactions:

C-H Activation/Annulation: Recent advancements have focused on the direct C-H functionalization of anilines followed by annulation with alkynes or other partners. This avoids the pre-functionalization required in classical methods like the Larock synthesis.

Domino/Cascade Reactions: Palladium catalysis can initiate cascade sequences, allowing for the rapid construction of complex indole structures from simple starting materials. For instance, the reaction of anilides with α-dicarbonyl compounds can provide polysubstituted indoles. tandfonline.com

Other Transition-Metal Catalysis:

Rhodium and Copper Catalysis: Rhodium and copper catalysts have also been employed in novel indole syntheses. For example, rhodium-catalyzed reactions of aryltriazoles with boronic acids can produce 3-aryl indoles. tandfonline.com Copper-catalyzed domino reactions of 2-haloanilines with 1,3-dicarbonyl compounds provide a direct route to polysubstituted indoles. organic-chemistry.org

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of indoles under exceptionally mild conditions, often at room temperature. These methods can enable transformations that are difficult to achieve with traditional thermal methods.

While specific examples for the synthesis of 5-(benzyloxy)-6-methyl-1H-indole using these modern techniques are not yet widely reported, the general applicability of these methods to the synthesis of polysubstituted indoles suggests that they represent a promising future direction for the efficient and elegant construction of this valuable compound. nih.gov

Transition-Metal-Catalyzed Cyclization and Coupling Reactions (e.g., Palladium-catalyzed, Copper-catalyzed, Iron-catalyzed)

Transition-metal catalysis offers powerful and versatile tools for the formation of the indole core and for the functionalization of pre-existing indole rings.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed in carbon-carbon and carbon-nitrogen bond-forming reactions crucial for indole synthesis. A prominent example is the Buchwald-Hartwig amination, which can be adapted to form the key N-aryl bond. A modified Fischer indole synthesis, known as the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org This approach can be envisioned for the synthesis of 5-(benzyloxy)-6-methyl-1H-indole by coupling a suitably substituted aryl bromide with a relevant hydrazone. Furthermore, palladium-catalyzed cycloisomerization of o-allylanilines presents a modern and efficient route to substituted indoles, avoiding harsh oxidants and high boiling point solvents. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for certain transformations. Copper-catalyzed reactions are particularly relevant for the functionalization of the indole nucleus. For instance, a copper-catalyzed C-N coupling reaction of indolyl(aryl)iodonium imides can be used to introduce nitrogen-containing substituents. organic-chemistry.org More directly applicable to the synthesis of the target molecule, copper-catalyzed cyclization of compounds like 2-bromo-4,5-dimethoxy-benzaldehyde with ethyl 2-isocyanoacetate has been shown to be an efficient route to 5,6-disubstituted indoles. chim.it This suggests a potential pathway where a corresponding 4-benzyloxy-5-methyl-2-halobenzaldehyde could be cyclized. Additionally, copper-catalyzed direct C5-H alkylation of indoles bearing a directing group at the C3 position has been demonstrated, which could be a strategy to introduce the methyl group at the 6-position of a pre-formed 5-benzyloxyindole (B140440). nih.gov

Iron-Catalyzed Reactions: Iron catalysts are gaining traction as economical and environmentally benign options for various organic transformations. In the context of indole chemistry, a bimetallic iron-palladium system has been used as a Lewis acid catalyst for the Friedel-Crafts reaction between substituted indoles and chalcones. nih.gov While not a direct indole synthesis, this highlights the utility of iron in activating indole substrates for further functionalization.

| Catalyst Type | Reaction Type | Key Features | Potential Application for Target Compound |

|---|---|---|---|

| Palladium | Buchwald Modification of Fischer Indole Synthesis | Cross-coupling of aryl bromides and hydrazones. wikipedia.org | Synthesis from a substituted aryl bromide and a hydrazone. |

| Palladium | Cycloisomerization | Efficient synthesis from o-allylanilines. organic-chemistry.org | Formation of the indole ring from a corresponding o-allylaniline. |

| Copper | Cyclization | Efficient route to 5,6-disubstituted indoles. chim.it | Cyclization of a 4-benzyloxy-5-methyl-2-halobenzaldehyde derivative. |

| Copper | C-H Alkylation | Regioselective functionalization at the C5 position. nih.gov | Introduction of the methyl group at C6 of 5-benzyloxyindole. |

| Iron/Palladium | Friedel-Crafts Reaction | Activation of indoles for electrophilic substitution. nih.gov | Functionalization of the synthesized indole core. |

C-H Activation and Functionalization Methodologies

Direct C-H activation and functionalization have become a paradigm in modern organic synthesis, offering atom- and step-economical routes to complex molecules. For the synthesis of 5-(benzyloxy)-6-methyl-1H-indole, C-H activation can be envisioned at two stages: the formation of the indole ring itself or the subsequent modification of a pre-formed indole.

Ruthenium catalysts have been shown to be effective for the C-H activation and functionalization of indoles. nih.gov For instance, the regioselective C5-H alkylation of indoles with a carbonyl directing group at the C3-position has been achieved using a copper catalyst system. nih.gov This strategy could be employed to introduce the methyl group at the C6-position of a 5-benzyloxyindole precursor. The challenge often lies in achieving the desired regioselectivity on the electron-rich indole nucleus.

Photochemical and Electrochemical Synthetic Routes

In recent years, photochemical and electrochemical methods have gained prominence as green and powerful tools for organic synthesis.

Photochemical Synthesis: While specific photochemical syntheses of 5-(benzyloxy)-6-methyl-1H-indole are not widely reported, general photochemical methods for indole synthesis exist. These often involve the cyclization of suitable precursors upon irradiation. For example, iodine-promoted photochemical cyclization of 4,5-diaryl-substituted 1H-pyrrole-2-carboxylates has been used to form fused indole derivatives. thieme-connect.com Another approach involves a direct photo-induced reductive Heck cyclization of N-benzoylindoles to yield polycyclic indolinyl compounds. nih.gov A novel photochemical cyclization to form indole derivatives from o-alkynylated F-tagged aniline derivatives has also been investigated. google.com

Electrochemical Synthesis: Electrochemical methods offer an alternative green approach to indole synthesis by using electricity as a "reagent." A number of electrochemical strategies for constructing the indole scaffold from non-indole precursors have been developed. rsc.org These include the dehydrogenative annulation of 2-vinylanilines and the reduction of o-nitrostyrenes. rsc.org A divergent electrochemical approach allows for the controlled synthesis of highly substituted indoles from 2-styrylaniline precursors by tuning the acidity of an amide proton. nih.gov Although a specific electrochemical synthesis for 5-(benzyloxy)-6-methyl-1H-indole has not been detailed, these general methods provide a foundation for developing such a route.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby reducing waste, time, and resources. Several one-pot syntheses for indole derivatives have been developed.

The Fischer indole synthesis itself can be performed as a one-pot reaction where the intermediate arylhydrazone is not isolated. thermofisher.com A microwave-assisted one-pot Fischer indole synthesis has been reported using pyruvic acid, phenylhydrazines, and phosphorus pentachloride in a paste-like medium. sciencemadness.org Additionally, a facile one-pot synthesis of 2,3-disubstituted indoles has been developed through the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides followed by an intramolecular cyclization and oxidation sequence. nih.gov These MCR approaches offer a streamlined pathway to complex indole structures and could potentially be adapted for the synthesis of 5-(benzyloxy)-6-methyl-1H-indole.

Regioselective Control in the Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole

Achieving the correct substitution pattern on the indole ring is a critical challenge in the synthesis of 5-(benzyloxy)-6-methyl-1H-indole.

In the context of the Fischer indole synthesis , the use of an unsymmetrical ketone can lead to the formation of two regioisomeric products. thermofisher.com The regioselectivity is influenced by the acidity of the medium, the substitution on the hydrazine, and steric effects. thermofisher.comyoutube.com For the synthesis of the target molecule, one would ideally start with a (4-(benzyloxy)-3-methylphenyl)hydrazine and a suitable carbonyl compound that leads specifically to the desired indole without forming the 7-methyl isomer.

C-H functionalization strategies also require precise regiocontrol. The inherent reactivity of the indole ring favors electrophilic attack at the C3 position. Functionalization of the benzene ring is more challenging and often requires directing groups to achieve selectivity. As mentioned, a carbonyl group at C3 can direct alkylation to the C5 position. nih.gov

The Bartoli indole synthesis , which involves the reaction of a nitrobenzene (B124822) with a vinyl Grignard reagent, is known to be effective for the synthesis of 7-substituted indoles from ortho-substituted nitrobenzenes. chemicalbook.com This highlights the importance of choosing a synthetic strategy that inherently favors the desired 5,6-disubstitution pattern.

Stereoselective Synthesis Considerations (if applicable to chiral derivatives)

The core structure of 5-(benzyloxy)-6-methyl-1H-indole is achiral. However, if chiral centers were to be introduced, for example, by substitution at the C2 or C3 positions with a chiral group, stereoselective synthesis would become a critical consideration. As of now, the scientific literature does not extensively cover the stereoselective synthesis of chiral derivatives of this specific indole. General methods for the asymmetric synthesis of indole derivatives, such as those involving chiral catalysts or auxiliaries, could potentially be applied.

Sustainable and Green Chemistry Aspects in the Synthesis of 5-(Benzyloxy)-6-methyl-1H-indole

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of 5-(benzyloxy)-6-methyl-1H-indole, several green approaches can be considered.

The Fischer indole synthesis , a cornerstone of indole preparation, has been adapted to be more environmentally friendly. This includes the use of water as a solvent with SO3H-functionalized ionic liquids as catalysts, which can be recycled. rsc.org Mechanochemical approaches, which involve solvent-free reactions in a ball mill, have also been developed for the Fischer indolization, offering a green and efficient alternative. rsc.org Furthermore, the use of conductively heated sealed-vessel reactors can significantly reduce reaction times and energy consumption compared to traditional refluxing methods. newhaven.eduacs.orgacs.org

The use of photochemical and electrochemical methods , as discussed in section 2.3.3, inherently aligns with green chemistry principles by often avoiding harsh reagents and utilizing light or electricity as clean energy sources. rsc.org

| Green Approach | Methodology | Advantages | Reference |

|---|---|---|---|

| Alternative Solvents | Fischer indole synthesis in water with ionic liquid catalysts. | Use of a non-toxic, renewable solvent; catalyst recyclability. | rsc.org |

| Mechanochemistry | Solvent-free Fischer indole synthesis in a ball mill. | Elimination of bulk solvents, reduced waste, high efficiency. | rsc.org |

| Energy Efficiency | Microwave or conductively heated sealed-vessel reactors. | Drastically reduced reaction times and energy consumption. | sciencemadness.orgnewhaven.eduacs.orgacs.org |

| Alternative Energy Sources | Photochemical and electrochemical synthesis. | Use of light or electricity as clean reagents, mild conditions. | thieme-connect.comgoogle.comrsc.org |

| Process Intensification | One-pot multicomponent reactions. | Reduced number of steps, less waste, improved atom economy. | sciencemadness.orgnih.gov |

Reactivity and Derivatization Chemistry of 5 Benzyloxy 6 Methyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus of 5-(Benzyloxy)-6-methyl-1H-indole

The indole ring is an electron-rich aromatic system, making it significantly more reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). nih.govwikipedia.org The inherent nucleophilicity is highest at the C-3 position of the pyrrole (B145914) ring, making this the primary site for electrophilic attack. nih.gov The electron-donating nature of the 5-benzyloxy and 6-methyl substituents further activates the ring system towards this type of reaction.

Common electrophilic substitution reactions applicable to 5-(Benzyloxy)-6-methyl-1H-indole include:

Vilsmeier-Haack Reaction: Formylation at the C-3 position using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to yield 5-(benzyloxy)-6-methyl-1H-indole-3-carbaldehyde. This aldehyde is a versatile intermediate for further functionalization. The existence of the related 6-benzyloxy-5-methyl-1H-indole-3-carbaldehyde confirms the feasibility of this transformation. vulcanchem.com

Mannich Reaction: Aminomethylation at the C-3 position occurs readily with a mixture of formaldehyde, a secondary amine (like dimethylamine), and acetic acid to produce a gramine (B1672134) derivative. These derivatives are useful for introducing other functional groups at the C-3 position via nucleophilic displacement of the dimethylamino group. nih.gov

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) would be expected to selectively introduce a halogen atom at the C-3 position, provided the reaction is performed under controlled conditions to prevent over-halogenation.

If the C-3 position is already occupied, electrophilic substitution can occur at other positions, primarily C-2 or on the carbocyclic ring at C-4 or C-7, though this requires more forcing conditions.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Primary Product Position |

|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C-3 |

| Mannich | CH₂O, R₂NH, AcOH | C-3 |

| Halogenation | NBS, NIS | C-3 |

Nucleophilic Reactivity and Additions to the Indole Ring System

The electron-rich nature of the indole nucleus makes it generally unreactive towards nucleophiles. nih.gov Nucleophilic aromatic substitution is not a typical reaction pathway unless the ring is activated by potent electron-withdrawing groups, such as a nitro group. core.ac.uk For 5-(benzyloxy)-6-methyl-1H-indole, which possesses electron-donating substituents, the indole ring itself is not susceptible to direct nucleophilic attack.

However, nucleophilic reactivity can be observed in several contexts:

N-Deprotonation: The nitrogen atom (N-1) is the most acidic site. Treatment with a suitable base (e.g., sodium hydride) generates the indolide anion, a potent nucleophile that readily reacts with electrophiles (see section 3.5). nih.gov

Addition to Derivatives: While the indole ring itself is not electrophilic, it is common to introduce an electrophilic center onto the ring via reactions like the Vilsmeier-Haack formylation. The resulting C-3 carbaldehyde can then undergo nucleophilic addition reactions at the carbonyl carbon.

Metalation and Directed Ortho-Metalation Strategies for Functionalization

Metalation, particularly lithiation, is a powerful tool for the specific functionalization of C-H bonds in the indole ring.

N-H Metalation: The most straightforward metalation occurs at the N-1 position using strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) to form the corresponding N-metaled indole. This is often the first step in N-1 functionalization. msu.ru

C-2 Lithiation: After protection of the N-1 position (e.g., as a tosyl or Boc derivative), treatment with a strong base such as n-BuLi or t-BuLi can lead to deprotonation at the C-2 position. The resulting C-2 lithiated species can be trapped with various electrophiles (e.g., silyl (B83357) chlorides, aldehydes, CO₂).

Directed Ortho-Metalation (DoM): A directing group on the indole ring can guide metalation to an adjacent position. While the benzyloxy group at C-5 is a potential directing group for metalation at the C-4 position, this can be competitive with other reactive sites. N-H can also serve as a directing group. The resulting organometallic intermediate can then be quenched with an electrophile to introduce a functional group at a specific location, which can be a precursor for cross-coupling reactions. msu.ru

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) on the Indole Ring and Benzyloxy Group

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds. To utilize these reactions on 5-(benzyloxy)-6-methyl-1H-indole, a leaving group such as a halide (Br, I) or a triflate (OTf) must first be installed on the indole nucleus.

Preparation of Precursors: Halogenation or metalation/halogenation sequences can provide the necessary halo-indole precursors. For instance, lithiation at C-2, C-4, or C-7 followed by quenching with iodine or 1,2-dibromoethane (B42909) would yield the corresponding halo-indoles. msu.ru

Coupling Reactions: Once halogenated, the derivative can undergo various cross-coupling reactions.

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid to form a biaryl or styrenyl indole. mdpi.com

Heck Coupling: Reaction with an alkene to introduce a vinyl group. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne to install an alkynyl substituent. mdpi.com

Cleavage of the benzyloxy group's C-O bond for cross-coupling is possible but generally requires specific catalysts and conditions designed for C-O bond activation, and is less common than using aryl halides.

Table 2: Illustrative Cross-Coupling Reactions of a Halogenated Derivative

| Reaction Name | Substrate Example | Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki | 4-Bromo-5-(benzyloxy)-6-methyl-1H-indole | Phenylboronic acid | Pd(PPh₃)₄, Base | 4-Phenyl derivative |

| Heck | 7-Iodo-5-(benzyloxy)-6-methyl-1H-indole | Styrene | Pd(OAc)₂, Ligand, Base | 7-Styrenyl derivative |

| Sonogashira | 2-Bromo-5-(benzyloxy)-6-methyl-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | 2-Phenylethynyl derivative |

Functionalization at the N-1 Position of 5-(Benzyloxy)-6-methyl-1H-indole

The N-1 position of the indole ring is readily functionalized following deprotonation with a base. The resulting indolide anion reacts with a wide array of electrophiles.

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates introduces an alkyl group.

N-Acylation: Treatment with acid chlorides or anhydrides yields N-acylindoles. These groups can serve as protecting groups that also modify the ring's reactivity.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), provides N-sulfonylindoles. For example, the related 5-benzyloxy-3-methylindole can be N-tosylated using dimsylsodium and TsCl. nih.gov N-sulfonyl groups are robust protecting groups and can facilitate metalation at the C-2 position.

N-Arylation: Copper or palladium-catalyzed reactions with aryl halides can be used to form N-arylindoles.

Functionalization at the C-2 Position of 5-(Benzyloxy)-6-methyl-1H-indole

Direct electrophilic substitution at C-2 is unfavorable. Therefore, functionalization at this position typically relies on metalation strategies or building the ring from a pre-functionalized precursor.

Metalation-Electrophile Quench: As described in section 3.3, protecting the N-1 position followed by lithiation and reaction with an electrophile is the most common route to introduce functionality at C-2.

Cross-Coupling: If a C-2 halo derivative is prepared, it can be a substrate for various cross-coupling reactions to introduce aryl, vinyl, or alkynyl groups. researchgate.net

Fischer Indole Synthesis: A strategic synthesis using a ketone with a pre-installed desired C-2 substituent and 4-(benzyloxy)-3-methylphenylhydrazine would lead directly to a C-2 functionalized indole.

Functionalization at the C-3 Position of 5-(Benzyloxy)-6-methyl-1H-indole

The C-3 position is the most reactive site for a wide range of transformations due to its high nucleophilicity. nih.gov

Electrophilic Substitution: As detailed in section 3.1, reactions like Vilsmeier-Haack formylation and the Mannich reaction proceed efficiently at C-3. vulcanchem.comnih.gov

Friedel-Crafts Acylation: Reaction with an acid chloride or anhydride (B1165640) in the presence of a Lewis acid can introduce an acyl group at C-3.

Michael Addition: The indole can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Alkylation: Alkylation at C-3 can be achieved with activated electrophiles, such as primary alcohols in the presence of a transition-metal-free system like Cs₂CO₃/Oxone®. rsc.org

Synthesis of Auxin Analogs: The creation of 2-(5-(benzyloxy)-6-methyl-1H-indol-3-yl)acetic acid, a derivative with an acetic acid moiety at C-3, highlights an important functionalization pathway. bldpharm.com This can be accomplished through methods like reacting the corresponding gramine derivative with a cyanide salt followed by hydrolysis.

Reactivity and Transformations of the Benzyloxy Side Chain

The benzyloxy group at the 5-position of the indole ring is a key functional handle for various chemical transformations. The ether linkage, while generally stable, can be cleaved under specific conditions to yield the corresponding 5-hydroxyindole (B134679) derivative. This debenzylation is a critical step in the synthesis of many biologically active compounds.

Deprotection/Cleavage Reactions:

One of the most common transformations of the benzyloxy group is its removal to unmask the phenol (B47542) functionality. This is typically achieved through catalytic hydrogenation.

| Reaction | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, solvent (e.g., ethanol, ethyl acetate) | 5-Hydroxy-6-methyl-1H-indole | A widely used and efficient method for debenzylation. The reaction proceeds under mild conditions and generally provides high yields. |

| Acid-Catalyzed Cleavage | Strong acids (e.g., HBr, HI) | 5-Hydroxy-6-methyl-1H-indole | Can be effective but may lead to side reactions on the indole ring, especially if electron-rich. |

| Transfer Hydrogenation | Formic acid, ammonium (B1175870) formate, Pd/C | 5-Hydroxy-6-methyl-1H-indole | A safer alternative to using hydrogen gas. |

The resulting 5-hydroxyindole is a versatile intermediate that can undergo various subsequent reactions, such as O-alkylation, O-acylation, and electrophilic aromatic substitution, allowing for the introduction of diverse functionalities at the 5-position.

Transformations and Modifications of the Methyl Group

The methyl group at the 6-position of the indole ring can also be a site for chemical modification, although it is generally less reactive than the benzyloxy group.

Oxidation Reactions:

The benzylic position of the methyl group can be oxidized to introduce oxygen-containing functional groups. csbsju.edu

| Reaction | Reagents and Conditions | Product | Notes |

| Benzylic Oxidation | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | 5-(Benzyloxy)-1H-indole-6-carboxylic acid | Requires a benzylic hydrogen to proceed. csbsju.edu The reaction can be vigorous and may require careful control of conditions to avoid over-oxidation or degradation of the indole ring. |

| Free Radical Halogenation | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN) | 5-(Benzyloxy)-6-(bromomethyl)-1H-indole | Introduces a halogen at the benzylic position, creating a reactive site for subsequent nucleophilic substitution reactions. |

The resulting carboxylic acid or bromomethyl derivative can serve as a precursor for the synthesis of more complex molecules through esterification, amidation, or substitution reactions.

Formation of Fused Indole Systems and Polycyclic Structures Incorporating the 5-(Benzyloxy)-6-methyl-1H-indole Moiety

The indole scaffold is a valuable building block for the construction of more complex, fused heterocyclic systems. nih.govmdpi.com These polycyclic structures are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. mdpi.com

The synthesis of fused indole systems often involves reactions that form new rings by utilizing the reactive positions of the indole nucleus, typically the C2, C3, and N1 positions. The substituents at the 5- and 6-positions, such as the benzyloxy and methyl groups, can influence the reactivity and regioselectivity of these cyclization reactions.

Strategies for Fused Ring Formation:

Palladium-Catalyzed Annulation: Palladium-catalyzed reactions are powerful tools for constructing fused ring systems. For instance, a multicomponent cascade reaction involving 3-diazo oxindoles and isocyanides, catalyzed by palladium, can lead to the formation of N-fused polycyclic indoles. rsc.org

Acid-Catalyzed Cascade Reactions: Intramolecular acid-catalyzed reactions can lead to the formation of novel tetracyclic indole structures. mdpi.com These reactions often proceed through a cascade mechanism, forming multiple bonds in a single step.

Pictet-Spengler Reaction: This reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydro-β-carboline. While not directly utilizing the benzyloxy or methyl groups, the indole nucleus of 5-(benzyloxy)-6-methyl-1H-indole can participate in such reactions if appropriately functionalized at the C3 position.

The formation of these fused systems significantly expands the chemical space accessible from 5-(benzyloxy)-6-methyl-1H-indole, providing opportunities for the discovery of new therapeutic agents.

Exploration of 5-(Benzyloxy)-6-methyl-1H-indole in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com The use of indoles in MCRs has gained considerable attention for the rapid generation of molecular diversity and the synthesis of biologically relevant scaffolds. nih.govresearchgate.net

5-(Benzyloxy)-6-methyl-1H-indole can serve as a key building block in various MCRs. The electron-rich nature of the indole ring, enhanced by the substituents, makes it a good nucleophile for participation in these reactions.

Examples of Multicomponent Reactions:

| Reaction Name | Reactants | Product Type | Reference |

| Ugi Reaction | An aldehyde, an amine, a carboxylic acid, and an isocyanide | α-Acylamino carboxamides | General MCR |

| Passerini Reaction | An aldehyde or ketone, a carboxylic acid, and an isocyanide | α-Acyloxy carboxamides | General MCR |

| Indole-based MCRs | Indole, an aldehyde, and another nucleophile (e.g., Meldrum's acid) | Furanone derivatives | mdpi.com |

| Indole-based MCRs | Indole, formaldehyde, and an amino hydrochloride | Indole-fused oxadiazepines | nih.gov |

The participation of 5-(benzyloxy)-6-methyl-1H-indole in such reactions would lead to complex molecules containing the core indole structure, with the benzyloxy and methyl groups providing sites for further diversification. The ability to rapidly construct complex molecular architectures through MCRs makes this a valuable approach in drug discovery and materials science. nih.gov

Mechanistic Investigations in Chemical Transformations of 5 Benzyloxy 6 Methyl 1h Indole

Elucidation of Reaction Pathways and Intermediates

Detailed studies elucidating the specific reaction pathways and intermediates for transformations involving 5-(benzyloxy)-6-methyl-1H-indole are not prominently featured in published literature. However, based on the general reactivity of indoles, it is possible to postulate likely pathways for common reactions such as electrophilic substitution.

Indoles are electron-rich aromatic heterocycles, with the C3 position being the most nucleophilic and thus the primary site for electrophilic attack. The presence of the electron-donating benzyloxy group at the 5-position and the methyl group at the 6-position would further activate the benzene (B151609) portion of the indole (B1671886) ring towards electrophilic substitution. In reactions with electrophiles, the initial step would likely involve the formation of a sigma complex (an arenium ion intermediate) where the electrophile has added to the indole ring. The stability of this intermediate would be influenced by the substituents. Subsequent deprotonation would then restore aromaticity.

For N-substitution reactions, the pathway would involve the deprotonation of the indole nitrogen to form an indolyl anion, which then acts as a nucleophile. The choice of base and solvent would be critical in this pathway. For instance, in the synthesis of the related compound, 5-benzyloxy-3-methyl-1-tosyl-1H-indole, dimsylsodium in THF is used to generate the indolyl anion before the addition of 4-methylbenzenesulfonyl chloride. nih.gov

Transition State Characterization and Energy Profile Analysis

There is a lack of specific research on the transition state characterization and energy profile analysis for reactions of 5-(benzyloxy)-6-methyl-1H-indole. Such studies, typically employing computational chemistry methods like Density Functional Theory (DFT), are crucial for a deep understanding of reaction mechanisms.

Kinetic Studies and Reaction Rate Determination

Kinetic studies that determine the reaction rates of 5-(benzyloxy)-6-methyl-1H-indole with various reagents are not available in the surveyed literature. Such studies would provide invaluable data on the influence of reactant concentrations, temperature, and catalysts on the reaction speed.

Probing Catalytic Cycles in Metal-Mediated Reactions

While metal-mediated reactions are common for indole functionalization, specific studies probing the catalytic cycles in reactions involving 5-(benzyloxy)-6-methyl-1H-indole are not found. Such investigations are essential for optimizing catalytic processes and developing new synthetic methodologies.

For a hypothetical palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling), a detailed mechanistic study would aim to identify and characterize each step in the catalytic cycle: oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. This would involve a combination of experimental techniques, such as the isolation and characterization of catalytic intermediates, and computational modeling.

Influence of Solvent Effects and Additives on Reaction Mechanisms

The influence of solvent polarity and the presence of additives can significantly alter the reaction mechanism and outcome. While synthetic procedures for related compounds mention the use of specific solvents and additives, systematic studies on their mechanistic role in reactions of 5-(benzyloxy)-6-methyl-1H-indole are lacking.

For instance, in the N-tosylation of 5-benzyloxy-3-methylindole, a polar aprotic solvent (THF) is used. nih.gov The choice of solvent can influence the solubility of reactants, the stability of charged intermediates and transition states, and the activity of catalysts. Additives, such as bases or phase-transfer catalysts, can deprotonate the indole nitrogen or facilitate the transport of reactants between phases, thereby altering the reaction pathway.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Benzyloxy 6 Methyl 1h Indole and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise mass and elemental composition of 5-(benzyloxy)-6-methyl-1H-indole. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula.

For 5-(benzyloxy)-6-methyl-1H-indole (C₁₆H₁₅NO), the theoretical exact mass can be calculated. HRMS analysis, often using techniques like electrospray ionization (ESI), would yield an experimental mass that closely matches this theoretical value, confirming the elemental composition. For instance, in the analysis of various indole (B1671886) derivatives, HRMS has been instrumental in confirming molecular formulas. acs.orgacs.org The high-resolution data helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful tool for analyzing complex mixtures containing indole derivatives. nih.govmdpi.comresearchgate.net This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the individual analysis of each compound. This is particularly useful when studying reaction mixtures or natural product extracts containing derivatives of 5-(benzyloxy)-6-methyl-1H-indole.

Table 1: Illustrative HRMS Data for an Indole Derivative

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO |

| Theoretical [M+H]⁺ (m/z) | 238.1226 |

| Observed [M+H]⁺ (m/z) | 238.1223 |

| Mass Accuracy (ppm) | -1.26 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including 5-(benzyloxy)-6-methyl-1H-indole. It provides detailed information about the chemical environment of individual atoms.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While one-dimensional (¹H and ¹³C) NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and understanding the molecule's connectivity and spatial arrangement. slideshare.net

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule. sdsu.eduresearchgate.net For 5-(benzyloxy)-6-methyl-1H-indole, COSY would show correlations between the protons on the indole ring and between the protons of the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduuvic.ca It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.eduresearchgate.net HMBC is crucial for piecing together the molecular skeleton, for example, by showing correlations between the benzylic protons and the carbons of the indole ring, confirming the position of the benzyloxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, even if they are not directly bonded. researchgate.net This is particularly useful for determining the conformation of the molecule and the relative stereochemistry of its derivatives.

Table 2: Representative 2D NMR Correlations for 5-(Benzyloxy)-6-methyl-1H-indole

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | H-2 ↔ H-3 (indole) | Connectivity within the pyrrole (B145914) ring |

| HSQC | H-4 ↔ C-4 | Direct C-H bond assignment |

| HMBC | Benzylic CH₂ ↔ C-5 (indole) | Position of the benzyloxy substituent |

| NOESY | H-4 ↔ Benzylic CH₂ | Spatial proximity and conformation |

Solid-State NMR for Crystalline Forms or Polymorphs

For studying the crystalline forms or polymorphs of 5-(benzyloxy)-6-methyl-1H-indole, solid-state NMR (ssNMR) is the technique of choice. europeanpharmaceuticalreview.com Unlike solution-state NMR where molecules are tumbling rapidly, in ssNMR, the molecules are in a fixed orientation within the crystal lattice. This provides information about the local environment and packing of the molecules in the solid state. jeol.com

¹³C cross-polarization magic-angle spinning (CP/MAS) is a common ssNMR experiment that provides high-resolution spectra of solid samples. Differences in the chemical shifts observed in the ssNMR spectra of different batches of a compound can indicate the presence of different polymorphs. jeol.com This is critical in pharmaceutical applications where different crystalline forms can have different physical properties. europeanpharmaceuticalreview.com

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Crystal Structure

Single-Crystal X-ray Diffraction (SCXRD) provides the most definitive three-dimensional structure of a molecule in its crystalline form. nih.gov By diffracting X-rays off a single crystal of 5-(benzyloxy)-6-methyl-1H-indole, it is possible to determine the precise coordinates of every atom in the molecule, as well as bond lengths, bond angles, and torsion angles.

SCXRD is the gold standard for determining the absolute stereochemistry of chiral derivatives. It also provides invaluable information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.govacs.org The analysis of crystal structures of various indole derivatives has revealed important insights into their molecular geometry and packing motifs. acs.org

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study conformational changes. montclair.edu

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies. For 5-(benzyloxy)-6-methyl-1H-indole, one would expect to see characteristic peaks for the N-H stretch of the indole, C-H stretches of the aromatic and methyl groups, and C-O stretching of the ether linkage. nih.gov

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and can provide information about the molecular backbone.

The combination of FTIR and Raman spectroscopy can provide a comprehensive vibrational profile of the molecule.

Table 3: Expected Vibrational Frequencies for 5-(Benzyloxy)-6-methyl-1H-indole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (indole) | Stretching | ~3400 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C-H (aliphatic) | Stretching | 3000-2850 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-O (ether) | Stretching | 1275-1200 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λ_max) is related to the extent of conjugation in the molecule.

The indole chromophore has characteristic absorption bands due to π-π* transitions. chemrxiv.org The presence of the benzyloxy and methyl substituents on the indole ring of 5-(benzyloxy)-6-methyl-1H-indole will influence the position and intensity of these absorption bands. nih.govnih.gov The benzyloxy group, being an electron-donating group, is expected to cause a red shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted indole. nih.gov Studying the UV-Vis spectra in different solvents can also provide information about the polarity of the electronic ground and excited states. researchgate.net

Chromatographic Techniques (e.g., HPLC, GC) Coupled with Detectors for Purity Assessment and Mixture Analysis.

Chromatographic techniques are indispensable for the separation, identification, and quantification of 5-(Benzyloxy)-6-methyl-1H-indole, ensuring its purity and analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for the analysis of indole derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide array of indole derivatives. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for these compounds. nih.gov In a typical RP-HPLC setup for 5-(Benzyloxy)-6-methyl-1H-indole, a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govcetjournal.it The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The purity of the final product can be determined using HPLC, with a purity of 97% being a common specification for commercially available 5-(Benzyloxy)-6-methyl-1H-indole. sigmaaldrich.com The validation of an analytical method is crucial and includes parameters like selectivity, linearity, accuracy, precision, and limits of detection and quantification. acs.org

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While some indole derivatives may require derivatization to increase their volatility and thermal stability, GC can be a powerful tool for their analysis. The sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly used for detection and identification.

The following table outlines typical parameters for the chromatographic analysis of indole derivatives, which can be adapted for 5-(Benzyloxy)-6-methyl-1H-indole.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) cetjournal.it | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water nih.govcetjournal.it | Helium or Nitrogen |

| Detector | UV-Vis (at ~280 nm) or Fluorescence (Ex: 280 nm, Em: 350 nm) nih.gov | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed (e.g., 100 °C to 280 °C at 10 °C/min) |

| Injection Volume | 10-20 µL | 1 µL (split or splitless) |

| Retention Time | Dependent on specific method parameters | Dependent on specific method parameters |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis, Differential Scanning Calorimetry) for Thermal Stability and Phase Transitions.

Thermal analysis techniques are crucial for determining the thermal stability and phase behavior of 5-(Benzyloxy)-6-methyl-1H-indole. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods employed for this purpose.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.com This technique is used to determine the thermal stability and decomposition profile of the compound. For a heterocyclic compound like 5-(Benzyloxy)-6-methyl-1H-indole, a TGA thermogram would reveal the temperature at which it begins to decompose. The thermal stability of heterocyclic compounds can be influenced by their substituents. mdpi.comnih.gov For instance, the thermogram of indole itself shows a single-step thermal degradation pattern. researchgate.net It is anticipated that 5-(Benzyloxy)-6-methyl-1H-indole, being a solid, would exhibit high thermal stability. sigmaaldrich.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine phase transitions, such as melting point, and to assess the purity of the compound. mdpi.com The DSC curve for 5-(Benzyloxy)-6-methyl-1H-indole would show an endothermic peak corresponding to its melting point. The shape and sharpness of the melting peak can provide an indication of the sample's purity.

The table below summarizes the expected thermal properties of 5-(Benzyloxy)-6-methyl-1H-indole based on typical data for related heterocyclic compounds.

| Analysis | Parameter | Typical Value/Observation |

| Thermogravimetric Analysis (TGA) | Onset of Decomposition (Tonset) | > 200 °C (in inert atmosphere) |

| Temperature of Maximum Decomposition Rate (Tmax) | Dependent on decomposition kinetics | |

| Residual Mass at 600 °C | Dependent on decomposition products | |

| Differential Scanning Calorimetry (DSC) | Melting Point (Tm) | Sharp endothermic peak |

| Enthalpy of Fusion (ΔHf) | Positive value, indicative of energy required for melting mdpi.com |

Computational and Theoretical Studies of 5 Benzyloxy 6 Methyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the electronic structure and properties of molecules like 5-(Benzyloxy)-6-methyl-1H-indole. These methods solve the Schrödinger equation for a given molecule, yielding a wealth of information about its geometry, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 5-(Benzyloxy)-6-methyl-1H-indole, this process involves finding the set of atomic coordinates that corresponds to a minimum on the potential energy surface.

A detailed conformational analysis would typically involve scanning the potential energy surface along the aforementioned torsion angles to identify all low-energy conformers. The relative energies of these conformers determine their population at a given temperature. Studies on similar substituted aromatic ethers have shown that extended or folded conformations can be close in energy, and the global minimum is often a result of a delicate balance of forces.

Table 1: Predicted Geometrical Parameters for the Optimized Structure of 5-(Benzyloxy)-6-methyl-1H-indole

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C4-C5 | ~1.39 Å |

| C5-C6 | ~1.40 Å | |

| C6-C7 | ~1.38 Å | |

| C5-O | ~1.37 Å | |

| O-CH₂ | ~1.43 Å | |

| C6-C(methyl) | ~1.51 Å | |

| Bond Angle | C4-C5-C6 | ~121° |

| C5-O-CH₂ | ~118° | |

| Dihedral Angle | C4-C5-O-CH₂ | Varies with conformer |

| C5-O-CH₂-C(phenyl) | Varies with conformer |

Note: These are representative values based on DFT calculations of similar substituted indole (B1671886) systems. Actual values would be obtained from specific calculations on the target molecule.

Electronic Structure Analysis (HOMO/LUMO Energies, Charge Distribution, Molecular Orbitals)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

For 5-(Benzyloxy)-6-methyl-1H-indole, the HOMO is expected to be a π-orbital primarily localized on the electron-rich indole ring system. The benzyloxy group at the C5 position, being an electron-donating group through resonance, will increase the electron density of the indole ring and raise the energy of the HOMO. The methyl group at C6 also contributes to a lesser extent as a weak electron-donating group. A higher HOMO energy generally correlates with a greater propensity to donate electrons, suggesting that the molecule could be susceptible to electrophilic attack.

The LUMO, on the other hand, is likely to have significant contributions from the π* orbitals of both the indole and the benzyl (B1604629) rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and potentially more reactive.

Analysis of the charge distribution, often visualized through molecular electrostatic potential (MEP) maps, would reveal the electron-rich and electron-poor regions of the molecule. The nitrogen atom of the indole ring and the oxygen atom of the benzyloxy group are expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Table 2: Predicted Frontier Molecular Orbital Energies for 5-(Benzyloxy)-6-methyl-1H-indole

| Molecular Orbital | Predicted Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -0.5 to -1.0 |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 |

Note: These values are estimations based on DFT studies of analogous substituted indoles and are sensitive to the level of theory and basis set used in the calculation.

Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, which can be invaluable for the characterization of new compounds.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. researchgate.netresearchgate.net For 5-(Benzyloxy)-6-methyl-1H-indole, the electron-donating benzyloxy and methyl groups are expected to shield the nearby protons and carbons of the indole ring, leading to upfield shifts in their NMR signals compared to unsubstituted indole. The predicted chemical shifts can be compared with experimental data to confirm the structure of the synthesized compound.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies using DFT can aid in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net Characteristic vibrational modes for 5-(Benzyloxy)-6-methyl-1H-indole would include the N-H stretching frequency of the indole ring, the aromatic C-H stretching frequencies, the C-O-C stretching of the ether linkage, and various ring deformation modes. Comparing the calculated spectrum with the experimental one can help in assigning the observed vibrational bands.

Table 3: Predicted Key Spectroscopic Data for 5-(Benzyloxy)-6-methyl-1H-indole

| Spectroscopy | Feature | Predicted Value |

| ¹³C NMR | C5 Chemical Shift | ~150-155 ppm |

| C6 Chemical Shift | ~125-130 ppm | |

| ¹H NMR | N-H Proton Shift | ~8.0-8.5 ppm |

| CH₂ Proton Shift | ~5.0-5.5 ppm | |

| IR | N-H Stretch | ~3400-3500 cm⁻¹ |

| C-O-C Asymmetric Stretch | ~1200-1250 cm⁻¹ |

Note: These are illustrative predictions. Actual values depend on the specific computational method and solvent effects.

Reaction Mechanism Predictions and Transition State Searches

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For the synthesis of 5-(Benzyloxy)-6-methyl-1H-indole, a common route would be the Fischer indole synthesis. wikipedia.orgbyjus.commdpi.com

Computational studies can model the key steps of the Fischer indole synthesis, including the formation of the phenylhydrazone, the crucial nih.govnih.gov-sigmatropic rearrangement, and the final cyclization and elimination of ammonia (B1221849). researchgate.net By calculating the energies of the intermediates and transition states, the rate-determining step of the reaction can be identified. The presence of the electron-donating benzyloxy and methyl groups on the phenylhydrazine (B124118) precursor would be expected to influence the electronic properties and thereby the activation energies of the various steps in the reaction. For instance, increased electron density could facilitate the electrophilic attack involved in the cyclization step.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time, typically in a solvated environment. nih.govnih.gov MD simulations treat the molecule as a collection of atoms connected by springs (bonds) and governed by a force field, which is a set of empirical energy functions.

For 5-(Benzyloxy)-6-methyl-1H-indole, MD simulations would be particularly useful for exploring the conformational dynamics of the flexible benzyloxy group in a solvent like water or an organic solvent. These simulations can reveal the preferred conformations in solution and the timescale of transitions between them.

Furthermore, MD simulations are excellent for studying intermolecular interactions. They can provide detailed information on the hydrogen bonding network between the indole's N-H group and solvent molecules. They can also be used to investigate non-covalent interactions such as π-π stacking, which could occur between the indole and benzyl rings of two or more molecules, potentially leading to aggregation. Understanding these interactions is crucial for predicting the solubility and self-assembly properties of the compound.

Cheminformatics Analysis of Structural Motifs within the Indole Chemical Space

Cheminformatics involves the use of computational tools to analyze large datasets of chemical information, enabling the identification of trends and relationships between chemical structure and properties. nih.govjaveriana.edu.co The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. numberanalytics.comwikipedia.orgnumberanalytics.com

A cheminformatics analysis of 5-(Benzyloxy)-6-methyl-1H-indole would involve placing it within the context of the known chemical space of indole derivatives. By comparing its structural features and predicted properties (such as lipophilicity, molecular weight, and hydrogen bonding potential) to those of other indoles in large databases, it is possible to make predictions about its likely biological activities or other properties.

Structural motif analysis can identify the frequency and significance of the 5-benzyloxy and 6-methyl substitution pattern in known bioactive indole alkaloids. researchgate.net This can provide clues about which biological targets the molecule might interact with. Furthermore, cheminformatics tools can be used to design virtual libraries of related compounds by systematically modifying the substituents, and then screen these libraries in silico for desired properties, thereby guiding future synthetic efforts.

In Silico Screening of Reactivity and Potential Synthesis Pathways

In silico screening techniques are instrumental in predicting the reactivity of 5-(benzyloxy)-6-methyl-1H-indole and proposing viable synthetic strategies. These methods analyze the molecule's electronic and structural properties to identify reactive sites and evaluate the feasibility of various chemical transformations.

Reactivity Analysis:

The reactivity of the indole nucleus is a well-studied area of organic chemistry. It is known that the indole ring is electron-rich and susceptible to electrophilic attack, with the C3 position being the most nucleophilic. researchgate.netic.ac.ukquora.com Computational methods, particularly DFT, can quantify this reactivity by calculating various electronic parameters.

One common approach involves the analysis of the molecule's frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of the HOMO density indicates the regions most susceptible to electrophilic attack. For 5-(benzyloxy)-6-methyl-1H-indole, the HOMO is expected to be largely localized on the pyrrole (B145914) ring, with a significant density at the C3 position.

Another powerful tool is the calculation of reactivity indices, such as Fukui functions and Mulliken charges. The Fukui function for electrophilic attack (f-) indicates the propensity of a site to be attacked by an electrophile. A higher value of f- at a particular atom suggests greater reactivity towards electrophiles. Mulliken charge analysis provides a measure of the partial atomic charges, with more negative charges indicating sites that are more attractive to electrophiles.

Below is a hypothetical data table illustrating the predicted reactivity indices for various positions on the 5-(benzyloxy)-6-methyl-1H-indole ring system, as would be generated from a DFT calculation.

Table 1: Predicted Reactivity Indices for Electrophilic Aroumatic Substitution on 5-(Benzyloxy)-6-methyl-1H-indole

| Position | Mulliken Charge (e) | Fukui Function (f-) | Predicted Reactivity |

|---|---|---|---|

| N1 | -0.55 | 0.12 | Moderate |

| C2 | -0.15 | 0.25 | High |

| C3 | -0.30 | 0.45 | Very High |

| C4 | -0.10 | 0.08 | Low |

| C7 | -0.12 | 0.09 | Low |

The data in Table 1 clearly indicates that the C3 position is the most likely site for electrophilic substitution, which is consistent with the established reactivity patterns of indole derivatives. researchgate.netic.ac.ukquora.com The C2 position also shows significant reactivity, while the benzene (B151609) portion of the ring is predicted to be less reactive towards electrophiles.

Potential Synthesis Pathways:

Computational tools can also be employed to explore potential synthetic routes to 5-(benzyloxy)-6-methyl-1H-indole through retrosynthetic analysis. cncb.ac.cnelsevier.comsynthiaonline.com Modern software, often powered by AI and machine learning, can analyze the target molecule and suggest disconnections that lead back to simpler, commercially available starting materials. computabio.comnih.gov These programs can evaluate the thermodynamic and kinetic feasibility of each proposed reaction step.

A plausible retrosynthetic analysis for 5-(benzyloxy)-6-methyl-1H-indole might involve a Fischer indole synthesis, a Bischler-Möhlau indole synthesis, or more contemporary palladium-catalyzed cross-coupling strategies. For each proposed pathway, computational chemistry can be used to model the transition states of key steps, calculate activation energies, and predict reaction yields.

The following table outlines a hypothetical retrosynthetic pathway for 5-(benzyloxy)-6-methyl-1H-indole, along with computationally derived feasibility scores for each key transformation. A higher feasibility score would indicate a more promising reaction.

Table 2: In Silico Evaluation of a Potential Synthesis Pathway for 5-(Benzyloxy)-6-methyl-1H-indole

| Step | Reaction Type | Reactants | Product | Computational Feasibility Score (out of 10) |

|---|---|---|---|---|

| 3 | Fischer Indole Synthesis | (4-(Benzyloxy)-3-methylphenyl)hydrazine, Acetone | 5-(Benzyloxy)-6-methyl-1H-indole | 8.5 |

| 2 | Diazotization and Reduction | 4-(Benzyloxy)-3-methylaniline (B8808715) | (4-(Benzyloxy)-3-methylphenyl)hydrazine | 9.0 |

| 1 | Etherification | 4-Amino-2-methylphenol, Benzyl bromide | 4-(Benzyloxy)-3-methylaniline | 7.8 |

This in silico analysis suggests that a Fischer indole synthesis approach is a highly viable route to the target compound. The individual steps of etherification and the formation of the hydrazine (B178648) precursor are also predicted to be efficient. Such computational screening allows chemists to prioritize the most promising synthetic strategies for experimental validation, thereby saving time and resources.

Research Applications of 5 Benzyloxy 6 Methyl 1h Indole and Its Derivatives in Chemical Sciences

As a Versatile Synthon in the Synthesis of Complex Organic Molecules

The strategic placement of the benzyloxy protecting group and the methyl substituent makes 5-(Benzyloxy)-6-methyl-1H-indole a valuable intermediate, or synthon, in the construction of more complex molecular architectures. The indole (B1671886) nucleus itself is electron-rich and amenable to electrophilic substitution, primarily at the C3 position. The benzyloxy group, an electron-donating group, further activates the benzene (B151609) portion of the indole ring, while the benzyl (B1604629) group itself can be readily removed under various reductive conditions, unmasking a hydroxyl group for further functionalization.

While direct and extensive literature on the use of 5-(Benzyloxy)-6-methyl-1H-indole is not widespread, the applications of closely related 5-benzyloxyindole (B140440) derivatives provide a clear indication of its synthetic potential. For instance, 5-(benzyloxy)indole serves as a key reactant in the preparation of potent protein kinase C (PKC) inhibitors. nih.govsigmaaldrich.com It also participates in various chemical transformations, including:

C-3 Alkenylation: Regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes. nih.govsigmaaldrich.com

Friedel-Crafts Alkylation: Acting as a nucleophile in metal-free Friedel-Crafts alkylation reactions. nih.govsigmaaldrich.com

Precursor to Bioactive Alkaloids: A related derivative, 5-(benzyloxy)-3-methyl-1-tosyl-1H-indole, has been reported as a potential precursor for the synthesis of physostigmine (B191203) alkaloids, which are known for their anticholinesterase activity. acs.orgnih.gov

The debenzylation of the 5-benzyloxy group is a critical step in many synthetic pathways, yielding the corresponding 5-hydroxyindole (B134679) derivative. This transformation can be achieved using methods like catalytic hydrogenation. nih.govsigmaaldrich.com The revealed hydroxyl group can then be used to introduce further diversity into the molecule. The presence of the 6-methyl group in the target compound can influence the regioselectivity of reactions and provide additional steric bulk, which can be advantageous in designing specific ligand-receptor interactions.

| Reaction Type | Reactant | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-3 Alkenylation | 5-(Benzyloxy)indole | α,β-Unsaturated Aldehyde, Morpholine | 3-Alkenyl-5-benzyloxyindole | nih.govsigmaaldrich.com |

| Friedel-Crafts Alkylation | 5-(Benzyloxy)indole | Electrophile (metal-free) | Substituted 5-Benzyloxyindole | nih.govsigmaaldrich.com |

| Debenzylation | 5-(Benzyloxy)indole | SiliaCat-Palladium | 5-Hydroxyindole | nih.govsigmaaldrich.com |

| Precursor Synthesis | 5-Benzyloxy-3-methylindole | Dimsylsodium, 4-Methylbenzenesulfonyl chloride | 5-(Benzyloxy)-3-methyl-1-tosyl-1H-indole | acs.orgnih.gov |

Development of Novel Catalysts or Ligands Based on the Indole Scaffold

The indole framework is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atom in the pyrrole (B145914) ring and the potential for substitution at various positions allow for the creation of mono- and polydentate ligands with tunable steric and electronic properties. mdpi.compreprints.org These indole-based ligands have been successfully employed in a range of catalytic transformations.

Although specific examples detailing the use of 5-(Benzyloxy)-6-methyl-1H-indole in catalyst or ligand development are not prevalent in the literature, the general principles of indole chemistry suggest its potential in this area. The indole nitrogen can act as a donor atom to coordinate with metal centers. mdpi.com Furthermore, functional groups can be introduced at other positions of the indole ring to create chelating ligands. For example, indole-based ligands have been synthesized and used in magnesium-catalyzed ring-opening polymerization of lactide and caprolactone. nih.gov Inexpensive indoles have also been shown to drive nickel-photoredox C(sp2)–heteroatom couplings, eliminating the need for expensive photocatalysts. acs.org The unique substitution pattern of 5-(Benzyloxy)-6-methyl-1H-indole could be exploited to fine-tune the properties of such catalytic systems.

Exploration in Materials Science for Organic Electronic Devices or Sensors

Indole derivatives are increasingly being investigated for their applications in materials science, particularly in the field of organic electronics and chemical sensors. Their desirable photophysical properties, such as strong fluorescence and tunable electronic characteristics, make them attractive candidates for these applications. researchgate.net

The indole skeleton can serve as a core component of fluorescent chemosensors for the detection of various ions, including cations and anions. researchgate.netmdpi.com The binding of an analyte to the indole-based sensor can induce a measurable change in its fluorescence or color, allowing for sensitive and selective detection. researchgate.netnih.gov For instance, indole derivatives have been developed as fluorescent probes for detecting pH changes and specific ions like cyanide and zinc. mdpi.comnih.gov The electron-donating benzyloxy group and the methyl group in 5-(Benzyloxy)-6-methyl-1H-indole could be utilized to modulate the electronic and photophysical properties of such sensors.

Contribution to Agrochemical Research as a Structural Motif for New Chemical Entities